molecular formula C7H7F3N2O B15248192 (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol

(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol

Cat. No.: B15248192
M. Wt: 192.14 g/mol
InChI Key: KTEIPKDAASWXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with a suitable alcohol under basic conditions. For example, the reaction can be carried out using cesium carbonate as a base and ethyl 4-hydroxybenzoate as the alcohol source. The reaction is performed at room temperature for 2-3 hours, followed by the removal of the solvent and recrystallization from ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization, can be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products include alcohols and amines.

    Substitution: The major products depend on the substituent introduced, such as alkylated or arylated derivatives.

Scientific Research Applications

(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but with an amine group instead of a hydroxyl group.

    4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of a hydroxyl group.

    Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate: Similar structure but with an ester group instead of a hydroxyl group

Uniqueness

The presence of the hydroxyl group in (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanol makes it unique compared to its similar compounds

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanol

InChI

InChI=1S/C7H7F3N2O/c1-4-2-5(7(8,9)10)12-6(3-13)11-4/h2,13H,3H2,1H3

InChI Key

KTEIPKDAASWXFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CO)C(F)(F)F

Origin of Product

United States

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